7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine 7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802690
InChI: InChI=1S/C13H12N4O3/c1-9-3-2-4-10(7-9)15-11-5-6-13(17(18)19)16-12(11)8-14-20-16/h2-8,14-15H,1H3
SMILES:
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol

7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

CAS No.:

Cat. No.: VC15802690

Molecular Formula: C13H12N4O3

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine -

Specification

Molecular Formula C13H12N4O3
Molecular Weight 272.26 g/mol
IUPAC Name N-(3-methylphenyl)-7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine
Standard InChI InChI=1S/C13H12N4O3/c1-9-3-2-4-10(7-9)15-11-5-6-13(17(18)19)16-12(11)8-14-20-16/h2-8,14-15H,1H3
Standard InChI Key GTMRCDDJNUDFLX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=CC=C(N3C2=CNO3)[N+](=O)[O-]

Introduction

7-Nitro-N-(m-tolyl)-2H-125oxadiazolo[2,3-a]pyridin-4-amine is a complex heterocyclic compound belonging to the oxadiazole family. It features a nitro group, a m-tolyl substituent, and a pyridine ring integrated into its structure. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine typically involves several steps, requiring careful control of reaction conditions such as temperature, time, and concentration of reagents. The choice of solvent is crucial for the efficiency of the synthesis.

Biological Activities and Potential Applications

Oxadiazole derivatives, including 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine, have been investigated for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of a nitro-substituted oxadiazole fused with a pyridine ring may enhance its biological activity and specificity towards certain targets.

Biological ActivityDescription
AntimicrobialPotential activity against microorganisms
Anti-inflammatoryPotential to reduce inflammation
AnticancerPotential to inhibit cancer cell growth

Comparison with Other Compounds

7-Nitro-N-(m-tolyl)-2H-125oxadiazolo[2,3-a]pyridin-4-amine differs from other oxadiazole derivatives due to its specific structural features. For example, 4-Amino-1,2,5-Oxadiazole exhibits antimicrobial activity, while 3-Nitro-pyridine shows antitumor properties. The unique combination of functional groups in 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine may offer enhanced biological activity compared to these compounds.

CompoundStructural FeaturesBiological Activity
4-Amino-1,2,5-OxadiazoleAmino group at position 4Antimicrobial
3-Nitro-pyridineNitro group on pyridineAntitumor
5-Methyl-1,2,4-OxadiazoleMethyl substitution on oxadiazoleAnti-inflammatory

Future Research Directions

Future studies on 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine should focus on optimizing its synthesis, exploring its biological activities in detail, and assessing its potential therapeutic applications. Additionally, molecular docking studies could provide insights into its interaction with biological targets, further elucidating its mechanism of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator